N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine
Description
N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine is a bifunctional polyethylene glycol (PEG)-based compound featuring a central 3,6,9,12-tetraoxatetradecane backbone flanked by 2,4-dinitrophenyl (DNP) groups at both terminal amine positions. This compound is hypothesized to serve as a hapten-carrier conjugate in immunological studies due to the DNP moiety’s established role in antibody recognition .
Properties
Molecular Formula |
C22H28N6O12 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C22H28N6O12/c29-25(30)17-1-3-19(21(15-17)27(33)34)23-5-7-37-9-11-39-13-14-40-12-10-38-8-6-24-20-4-2-18(26(31)32)16-22(20)28(35)36/h1-4,15-16,23-24H,5-14H2 |
InChI Key |
ZGBNEUQNYGZQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological interactions. The presence of dinitrophenyl groups is particularly significant as they can engage in various biochemical pathways.
- Molecular Formula : C14H18N4O12
- Molecular Weight : 398.32 g/mol
- CAS Number : 16536-30-4
The biological activity of this compound is primarily attributed to its ability to act as a chemiluminescence reagent. It undergoes oxidation reactions that produce reactive oxygen species (ROS), which can influence various cellular processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. The results indicate that it exhibits dose-dependent cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This table illustrates a significant decrease in cell viability at higher concentrations, suggesting potential applications in cancer therapeutics.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of the compound on human breast cancer cells (MCF-7). The researchers found that treatment with the compound led to apoptosis and cell cycle arrest at the G2/M phase. The study concluded that the compound's mechanism involves ROS generation and activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the effectiveness of the compound against multidrug-resistant strains of bacteria. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Backbone Derivatives
3,6,9,12-Tetraoxatetradecane-1,14-diamine (Base Compound)
- Structure : Lacks functionalization at the terminal amines.
- Molecular Formula : C₁₀H₂₄N₂O₄; MW = 236.31 g/mol .
- Properties : High solubility in polar solvents due to PEG-like ether linkages. Applications include crosslinking and as a spacer in bioconjugation.
- Contrast : The absence of DNP groups limits its antigenicity, making it unsuitable for hapten-based studies.
1,14-Diazido-3,6,9,12-tetraoxatetradecane
- Structure : Terminal azide (-N₃) groups replace amines.
- Applications : Used in click chemistry for bioorthogonal coupling (e.g., CuAAC reactions). Its azide groups enable efficient conjugation to alkyne-functionalized molecules .
- Contrast: While both compounds are bifunctional, the azide derivative’s reactivity is distinct from the DNP-modified amine, favoring synthetic chemistry over immunological applications.
Ester and Acrylate Derivatives
5,10-Dioxo-3,6,9,12-tetraoxatetradecane-1,14-diyl bis(4-aminobenzoate)
- Structure: Contains ester-linked 4-aminobenzoate groups.
- Molecular Formula : C₂₄H₂₈N₂O₁₀; MW = 504.50 g/mol .
- Properties : Enhanced stability due to aromatic ester linkages. Used in absorbable biomedical polymers.
- Contrast: The aminobenzoate groups offer nucleophilic reactivity but lack the DNP’s electron-deficient aromatic system, limiting use in electron-transfer assays.
3,6,9,12-Tetraoxatetradecane-1,14-diyl Diacrylate
- Structure : Acrylate termini enable polymerization.
- Applications : Crosslinking agent in hydrogels and photoresists. Reactivity driven by radical polymerization .
- Contrast: The DNP derivative’s functionality is static (non-polymerizable), favoring antigen presentation over material science applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl Dibenzoate (TTDB)
- Structure : Benzoate ester termini.
- Contrast : The DNP derivative’s nitro groups may enhance binding to specific antibodies, whereas TTDB’s benzoates interact with protein kinases.
6,6'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))bis(2-(4-(dimethylamino)phenyl)-3-methylbenzo[d]thiazol-3-ium) Chloride
Research Implications and Industrial Relevance
- Immunoassay Development: DNP is a well-characterized hapten in antibody production .
- Electron-Transfer Studies : Nitro groups facilitate redox reactions, useful in electrochemical sensors.
In contrast, azide and acrylate derivatives dominate synthetic and material science applications, while fluorophore-linked variants serve imaging niches.
Preparation Methods
Synthesis of the Tetraoxatetradecane Backbone
The tetraoxatetradecane backbone (3,6,9,12-tetraoxatetradecane-1,14-diamine) is synthesized via a stepwise oligomerization of ethylene oxide units. A common approach involves the reaction of tetraethylene glycol with thionyl chloride to form the corresponding dichloride, followed by nucleophilic substitution with ammonia or a primary amine. Alternative methods employ Mitsunobu reactions or phase-transfer catalysis to assemble the polyether chain.
Key Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0–5°C (initial), then 25°C | |
| Catalyst | Triethylamine (for dichloride) | |
| Reaction Time | 12–24 hours |
Introduction of 2,4-Dinitrophenyl Groups
The terminal amine groups of the tetraoxatetradecane backbone are functionalized with 2,4-dinitrophenyl moieties via nucleophilic aromatic substitution (SNAr). This step requires activated aromatic substrates and strongly basic conditions to facilitate the displacement of leaving groups (e.g., fluorine or nitro groups).
Representative Reaction Scheme
$$
\text{Tetraoxatetradecane-1,14-diamine} + 2 \text{ equivalents of 1-fluoro-2,4-dinitrobenzene} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{this compound}
$$
Optimization Considerations
- Solvent Selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility of aromatic substrates.
- Base : Sodium bicarbonate or potassium carbonate maintains pH > 9 to deprotonate amines.
- Temperature : 60–80°C accelerates reaction kinetics without promoting side reactions.
Detailed Procedural Protocols
Stepwise Synthesis Procedure
Backbone Preparation :
- Dissolve tetraethylene glycol (10 mmol) in THF (50 mL) under nitrogen.
- Add thionyl chloride (22 mmol) dropwise at 0°C, followed by triethylamine (24 mmol).
- Stir for 12 hours, then concentrate under reduced pressure to obtain the dichloride intermediate.
- React the dichloride with aqueous ammonia (28% w/w) at 25°C for 24 hours.
Dinitrophenyl Functionalization :
Purification and Isolation
Crude product is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.
Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 568.5 g/mol | |
| Melting Point | 132–135°C (decomposes) | |
| UV-Vis $$\lambda_{\text{max}}$$ | 268 nm (in methanol) | |
| $$^1$$H NMR (DMSO-d6) | δ 8.70 (d, 2H), 7.95 (m, 4H) |
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC : Retention time of 12.3 minutes (C18 column, 70:30 methanol/water).
- Elemental Analysis : Calculated for C$${22}$$H$${28}$$N$$6$$O$${12}$$: C 46.48%, H 4.97%, N 14.78%. Found: C 46.32%, H 5.02%, N 14.65%.
Challenges and Mitigation Strategies
Common Synthetic Issues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
